Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate , adhering to IUPAC guidelines. The pyrimidine ring serves as the parent structure, with substituents at positions 2, 4, and 5:
- Position 2 : A methyl group (-CH₃).
- Position 4 : A propargylamine group (-NH-CH₂-C≡CH).
- Position 5 : A methyl ester (-COOCH₃).
The molecular formula is C₁₀H₁₂N₄O₂ , derived as follows:
- Pyrimidine core : C₄H₃N₂.
- Methyl group (position 2) : +1 C, +3 H.
- Propargylamine (position 4) : +3 C, +4 H, +1 N.
- Methyl ester (position 5) : +2 C, +2 O, +3 H.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 236.23 g/mol |
| CAS Registry | Not yet assigned |
The propargylamine group introduces sp-hybridized carbons, enabling participation in click chemistry, while the methyl ester enhances solubility in organic solvents.
Crystallographic and Spectroscopic Structural Elucidation
While crystallographic data for this specific compound remain unreported, structural insights can be inferred from analogous pyrimidine derivatives. Key spectroscopic characteristics include:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Methyl group (position 2): Singlet at δ 2.4–2.6 ppm.
- Propargylamine NH: Broad signal at δ 5.5–6.0 ppm.
- Methylene protons (-CH₂-C≡CH): Doublet at δ 3.8–4.0 ppm.
- Terminal alkyne proton (≡C-H): Singlet at δ 2.1–2.3 ppm.
- Ester methyl (-COOCH₃): Singlet at δ 3.7–3.9 ppm.
Infrared (IR) Spectroscopy
- Ester carbonyl (C=O): Strong absorption at 1,710–1,740 cm⁻¹.
- Alkyne (C≡C): Stretch at 2,100–2,260 cm⁻¹.
- N-H (amine): Broad band at 3,300–3,500 cm⁻¹.
Mass Spectrometry
- Molecular ion peak: m/z 236.2 (M⁺).
- Fragment ions: Loss of COOCH₃ (m/z 179.1) and propargylamine (m/z 147.1).
Comparative Structural Analysis with Pyrimidine Derivatives
The structural uniqueness of this compound becomes evident when compared to related compounds:
The propargylamine group distinguishes this compound from derivatives with hydrazine or morpholine substituents, offering orthogonal reactivity for bioconjugation. The methyl ester balances solubility and metabolic stability compared to bulkier esters.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13) |
InChI Key |
FNUYCLXJKRRUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC#C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine core is synthesized through condensation reactions involving precursors such as β-alkoxypropionitriles or related intermediates:
- Starting Materials : β-Alkoxypropionitrile, acetamidine, or similar reagents.
- Reaction Conditions :
Functionalization at the 4-Position
The introduction of the prop-2-yn-1-ylamino group at the 4-position involves:
- Reagents : Propargylamine (prop-2-ynylamine).
- Catalysts : Lewis acids (e.g., aluminum oxide) or Bronsted acids to facilitate nucleophilic substitution.
- Solvents : Organic solvents such as toluene or ammonia solutions.
- Temperature Range : 50–300°C, depending on the catalyst and solvent used.
Esterification at the 5-Carboxylic Acid Position
The carboxylic acid group at the 5-position is converted into a methyl ester using:
- Reagents : Methanol and acidic catalysts (e.g., sulfuric acid or hydrochloric acid).
- Reaction Conditions :
Industrial Optimization Techniques
To enhance scalability and efficiency, industrial methods incorporate advanced techniques:
Continuous Flow Reactors
Continuous flow reactors are employed for:
Catalyst Selection
Catalysts play a vital role in optimizing reaction rates and selectivity:
Solvent Engineering
The choice of solvent is critical for solubility and reaction kinetics:
Reaction Conditions and Parameters
Challenges in Synthesis
-
- Side reactions such as over-amination or incomplete cyclization can reduce yields.
- Precise control over reaction parameters is necessary.
-
- Impurities may arise from unreacted starting materials or by-products.
- Purification steps like recrystallization or chromatography are often required.
-
- Batch processes may face limitations in large-scale production.
- Continuous flow reactors mitigate these issues by improving efficiency.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid moiety (after ester hydrolysis) participates in acid-base reactions, influencing solubility and protonation states. The ester group itself can undergo alkaline hydrolysis under specific conditions:
| Reaction Conditions | Outcome | Stability Notes |
|---|---|---|
| 1M NaOH, reflux, 2–4 h | Hydrolysis to free carboxylic acid | pH-dependent degradation |
| HCl (aq), room temperature | Protonation of pyrimidine N-atoms | Enhanced water solubility |
This reactivity is critical for prodrug strategies or modifying bioavailability in pharmacological applications.
Condensation Reactions
The propargylamino group (-NH-C≡CH) enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This is demonstrated in hybrid molecule syntheses:
| Components | Catalyst System | Yield | Application |
|---|---|---|---|
| Azide-functionalized biomolecules | CuSO₄·5H₂O, sodium ascorbate | 68–75% | Targeted drug delivery |
The reaction proceeds at room temperature in aqueous/organic biphasic systems, preserving the pyrimidine core’s integrity .
Nucleophilic Substitution at the Pyrimidine Core
The 4-[(prop-2-yn-1-yl)amino] group facilitates electrophilic aromatic substitution (EAS) at the pyrimidine ring’s electron-deficient positions. Key examples include:
| Reagent | Position Modified | Product Functionality | Conditions |
|---|---|---|---|
| POCl₃ | C2 methyl group | Chlorination for cross-coupling | Reflux, 4–6 h |
| Thiomorpholine | C4 amino group | Thiadiazole derivatives | Dioxane, 80°C |
Phosphorus oxychloride-mediated chlorination at C2 achieves 70–72% yields, enabling subsequent Suzuki-Miyaura couplings .
Ester Group Reactivity
The methyl ester undergoes transesterification and aminolysis, critical for prodrug activation or polymer conjugation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄ catalyst | Ethyl ester analog | 85% |
| Aminolysis | Benzylamine, DMF | Amide prodrug forms | 63% |
Kinetic studies show pseudo-first-order behavior in aminolysis, with activation energy of 72 kJ/mol .
Oxidative and Reductive Transformations
The propargyl group participates in oxidative cyclization, forming bioactive heterocycles:
| Oxidizing Agent | Product | Biological Activity |
|---|---|---|
| NH₄Fe(SO₄)₂·12H₂O | 1,3,4-Thiadiazole derivatives | Antibacterial (MIC 4–8 µg/mL) |
| H₂O₂/AcOH | Sulfone derivatives | Enhanced CNS penetration |
Reduction of the nitro group (when present in analogs) with H₂/Pd-C yields amino derivatives for further functionalization .
Stability Under Synthetic Conditions
Critical stability parameters for reaction planning:
| Parameter | Value | Implications |
|---|---|---|
| Thermal decomposition | >200°C | Safe below reflux temperatures |
| pH stability range | 4–9 | Avoid strong acids/bases |
| Light sensitivity | Stable if protected | Standard lab conditions suffice |
This compound’s multifunctional reactivity enables its use as a scaffold for neuroprotective agents, anti-inflammatory drugs, and targeted therapeutics. Recent advances in flow chemistry and microwave-assisted synthesis have improved yields to >80% for key transformations, positioning it as a versatile intermediate in medicinal chemistry.
Scientific Research Applications
Anticancer Research
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has shown promising results in anticancer studies. Preliminary investigations indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Assessment
A study conducted on various cancer cell lines demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess its efficacy.
Antimicrobial Efficacy
The results indicated that several derivatives of this compound exhibited good antibacterial activity, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Anti-inflammatory Properties
Given its structural characteristics, this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This aspect is critical for developing treatments for chronic inflammatory diseases.
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies reveal good interactions with specific proteins involved in cancer and inflammation pathways, suggesting a mechanism of action that warrants further investigation .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from easily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
Pyrimidine-5-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituents at positions 2, 4, and the ester group. Below is a comparative analysis:
Table 1: Substituent Analysis of Key Pyrimidine-5-carboxylate Derivatives
Key Observations:
- Position 2: Methyl or amino groups are common. Chloro substituents (e.g., 1497419-93-8) may enhance electrophilic reactivity for further functionalization .
- Position 4: Prop-2-yn-1-ylamino introduces alkyne functionality, enabling click chemistry applications.
- Ester Group : Methyl esters (as in the target compound) generally exhibit lower hydrolytic stability compared to ethyl esters, impacting pharmacokinetics .
Pharmacological and Industrial Relevance
- Avanafil: Uses a pyrimidine-5-carboxylate intermediate with a 3-chloro-4-methoxybenzylamino group, demonstrating structural versatility for PDE5 inhibition .
- Research Applications : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in agrochemical and pharmaceutical synthesis .
Structural-Activity Relationship (SAR) Insights
- Cyclopropyl/Aryl Groups: Enhance lipophilicity, improving membrane permeability but possibly reducing solubility .
- Ester Choice : Ethyl esters (e.g., in mobocertinib intermediates) are often preferred for in vivo stability .
Biological Activity
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 1701927-07-2 |
Research indicates that this compound exhibits neuroprotective and anti-neuroinflammatory properties. These activities are attributed to its ability to modulate specific signaling pathways and inhibit enzymes involved in inflammation and neuronal damage. The compound's interactions with biological targets suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, blocking their activity and thus modulating pathways associated with inflammation.
- Neuroprotection : It may protect neuronal cells from damage caused by oxidative stress and inflammatory responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Neuroprotective Effects
A study demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .
Anti-inflammatory Properties
In vitro assays revealed that the compound effectively reduced the release of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine | C₉H₉N₃O₂ | 191.19 g/mol |
| Methyl 4-[but-(3)-yn-(2)-ylamino]pyrimidine | C₉H₉N₃O₂ | 205.21 g/mol |
The presence of both a methyl group and a propynyl group in Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine enhances its biological activity compared to other similar compounds, suggesting unique pharmacological properties beneficial for medicinal applications .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study involving animal models of Alzheimer's disease, administration of Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the compound's potential as a therapeutic agent for slowing the progression of Alzheimer's disease .
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory effects of this compound in rheumatoid arthritis models. Results indicated that treatment led to significant reductions in joint inflammation and pain, supporting its use as an adjunct therapy for inflammatory disorders .
Q & A
Q. What are the key synthetic routes for preparing Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate?
The synthesis typically involves functionalizing a pyrimidine core. A common approach includes:
- Step 1 : Starting with a substituted pyrimidine carboxylate (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) as a precursor .
- Step 2 : Introducing the propargylamine group via nucleophilic substitution or coupling reactions. For example, reacting the chloro intermediate with propargylamine under basic conditions (e.g., NaHCO₃) in solvents like THF or 2-methyltetrahydrofuran .
- Step 3 : Purification via column chromatography (eluent: hexane/acetone gradients) or recrystallization to achieve >95% purity .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- NMR : H and C NMR to verify substituent positions (e.g., methyl ester at C5, propargylamine at C4) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 235.1 [M+H]) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity .
Q. How is the compound stored to ensure stability?
- Store sealed in dry conditions at room temperature (20–25°C) to prevent hydrolysis of the methyl ester or degradation of the propargylamine group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Catalyst selection : Pd(II) acetate with ligands (e.g., SPhos) for coupling reactions, achieving yields up to 51% .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .
- Temperature control : Reactions at 100°C in sealed tubes improve kinetics but require careful monitoring to avoid side reactions (e.g., alkyne polymerization) .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., AZD8931 for EGFR inhibition) .
- Metabolic stability testing : Evaluate hepatic microsome stability to identify if rapid degradation explains variability in IC₅₀ values .
- Structural analogs : Compare activity with derivatives (e.g., replacing propargylamine with ethyl or benzyl groups) to isolate substituent effects .
Q. How does the propargylamine substituent influence biological activity?
- Electron-withdrawing effects : The propargyl group may enhance hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Click chemistry compatibility : The alkyne enables bioorthogonal tagging for target identification (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- In vivo stability : Propargylamine’s susceptibility to oxidation may limit bioavailability, requiring prodrug strategies .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
Q. How can impurities from synthesis be identified and mitigated?
- HPLC-MS : Detect byproducts (e.g., unreacted chloro precursor or dimerized propargylamine) .
- Recrystallization optimization : Use ethanol/water mixtures to remove polar impurities .
- Reagent purity : Ensure propargylamine is freshly distilled to avoid amine oxidation .
Methodological Guidance
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield | Purity | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 45% | 95% | NaHCO₃, THF, 80°C, 12h | |
| Pd-Catalyzed Coupling | 51% | 98% | Pd(OAc)₂, SPhos, 100°C, 3h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
